molecular formula C18H15NO2 B067168 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde CAS No. 169036-62-8

1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde

Cat. No. B067168
M. Wt: 277.3 g/mol
InChI Key: LJKXQTXJGLJEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PMP and has been found to have unique properties that make it a valuable tool for researchers.

Mechanism Of Action

The mechanism of action of 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde involves its ability to bind to specific target molecules. This binding results in a change in the fluorescence properties of the compound, allowing for detection and measurement of the target molecule.

Biochemical And Physiological Effects

1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde has been found to have minimal biochemical and physiological effects. It is not toxic to cells and has low cytotoxicity. This makes it a valuable tool for studying biological systems without interfering with their normal function.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde in lab experiments include its high sensitivity and specificity for detecting target molecules. It is also easy to use and can be used in a variety of experimental setups. The limitations of using this compound include its cost and the need for specialized equipment for detection and measurement.

Future Directions

There are many potential future directions for research involving 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde. One possible direction is the development of new applications for this compound in biological imaging and sensing. Another direction is the optimization of the synthesis method to improve yield and reduce cost. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in drug discovery and development.

Synthesis Methods

The synthesis of 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde involves the reaction of 4-bromoanisole and pyrrole-2-carboxaldehyde in the presence of a palladium catalyst. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde has been used in various scientific research applications. It has been found to have potential as a fluorescent probe for imaging biological systems. PMP has also been used as a tool for studying protein-protein interactions and protein-ligand interactions.

properties

CAS RN

169036-62-8

Product Name

1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C18H15NO2/c20-13-17-7-4-12-19(17)16-8-10-18(11-9-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2

InChI Key

LJKXQTXJGLJEBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=C3C=O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=C3C=O

Origin of Product

United States

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